molecular formula C17H17NO B4621799 9-[2-(allyloxy)ethyl]-9H-carbazole

9-[2-(allyloxy)ethyl]-9H-carbazole

Cat. No. B4621799
M. Wt: 251.32 g/mol
InChI Key: ZOSGYGMDUMVYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of carbazole-based monomers, including derivatives similar to 9-[2-(allyloxy)ethyl]-9H-carbazole, involves multi-step chemical reactions. Mustonen, Hukka, and Pakkanen (2000) synthesized a novel carbazole-based monomer, showcasing the intricate process of creating such complex molecules for further application in polymerization studies (Mustonen, Hukka, & Pakkanen, 2000).

Molecular Structure Analysis

Carbazole derivatives exhibit a planar molecular structure, which is crucial for their electronic and optical properties. For instance, the structure of 9-allyl-3,6-dibromo-9H-carbazole was analyzed by Cui, Huang, and Guo (2006), revealing its planarity and the specific orientation of its substituents (Cui, Huang, & Guo, 2006).

Chemical Reactions and Properties

The chemical reactions involving carbazole derivatives can lead to the formation of polymers and copolymers with specific properties. For example, the copolymerization of a carbazole-based monomer with ethylene was explored by Mustonen et al. (2000), illustrating the compound's reactivity and potential for creating materials with desired characteristics (Mustonen, Hukka, & Pakkanen, 2000).

Physical Properties Analysis

The physical properties of carbazole derivatives, such as their thermal stability and glass-transition temperatures, are of significant interest. Tomkeviciene, Gražulevičius, and Jankauskas (2008) synthesized a carbazole-based compound, highlighting its high thermal stability and promising characteristics as a hole-transporting material (Tomkeviciene, Gražulevičius, & Jankauskas, 2008).

Chemical Properties Analysis

The chemical properties of 9-[2-(allyloxy)ethyl]-9H-carbazole, such as its electropolymerization behavior and charge-transfer complexation, are crucial for its application in electronics and materials science. Ates, Uludağ, and Karazehir (2012) studied the electropolymerization of carbazole derivatives, providing insight into their capacitive behavior and electrochemical properties (Ates, Uludağ, & Karazehir, 2012).

Scientific Research Applications

Electrochemical and Electrochromic Properties

Research has explored the electrochemical and electrochromic properties of polycarbazole derivatives, emphasizing the impact of different acceptor groups and copolymerization. For instance, the introduction of acceptor groups with varying polarity has been shown to significantly affect the UV–vis absorption spectra and band gaps of such compounds, influencing their electrochromic behaviors. Electropolymerization techniques have enabled the synthesis of polymer films with well-defined oxidation and reduction processes, showcasing notable color changes upon oxidation. These properties suggest potential applications in electrochromic devices and smart windows (Bin Hu et al., 2013).

Thermoresponsive Properties

Fluorescent, thermoresponsive copolymers incorporating 9-(4-vinylbenzyl)-9H-carbazole have been designed, exhibiting tunable lower critical solution temperatures (LCSTs). This property allows for the creation of materials that respond to temperature changes, which can be used in various applications, including drug delivery systems and responsive coatings (B. Lessard et al., 2012).

Photorefractive and Emission Properties

The synthesis of monolithic photorefractive molecules based on carbazole derivatives has led to materials with excellent transparency in the visible region and significant photorefractive effects. Such materials offer promising applications in optical data storage and holography (Jiwon Sohn et al., 2000).

Material Science and Solid-State Devices

Carbazole-based materials have been explored for their strong solid emission and mechanofluorochromic properties, adjusted by alkyl chains. These properties are critical for developing luminescent materials and sensors, with potential applications in organic electronics and optoelectronic devices (Pengchong Xue et al., 2015).

Hydrogen Storage

Comparative studies on the catalytic hydrogenation of 9-ethylcarbazole over noble metal surfaces have highlighted its potential as a hydrogen storage material. This research is pivotal for developing efficient and sustainable energy storage solutions (K. M. Eblagon et al., 2012).

properties

IUPAC Name

9-(2-prop-2-enoxyethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-2-12-19-13-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10H,1,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSGYGMDUMVYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCN1C2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[2-(allyloxy)ethyl]-9H-carbazole
Reactant of Route 2
Reactant of Route 2
9-[2-(allyloxy)ethyl]-9H-carbazole
Reactant of Route 3
Reactant of Route 3
9-[2-(allyloxy)ethyl]-9H-carbazole
Reactant of Route 4
Reactant of Route 4
9-[2-(allyloxy)ethyl]-9H-carbazole
Reactant of Route 5
Reactant of Route 5
9-[2-(allyloxy)ethyl]-9H-carbazole
Reactant of Route 6
Reactant of Route 6
9-[2-(allyloxy)ethyl]-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.